molecular formula C18H26BrNO B13436671 Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate

Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate

Cat. No.: B13436671
M. Wt: 355.3 g/mol
InChI Key: MISZALMBODQYFT-ZTASGKDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate: is a synthetic morphine analog and a labeled analogue of Dextromethorphan Hydrobromide Monohydrate. It is primarily used as an antitussive (cough suppressant) and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate exerts its effects primarily through its action on the central nervous system. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist. Additionally, it blocks the NMDA receptor at high doses, producing effects similar to other dissociative anesthetics .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Dextromethorphan Hydrobromide Monohydrate: The non-deuterated analogue used as a common cough suppressant.

    Levorphanol: Another morphine analog with similar pharmacological properties.

    Codeine: An opioid analgesic with antitussive effects.

Uniqueness: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development .

Biological Activity

Dextromethorphan O-trideuteromethyl hydrobromide hydrate is a deuterated derivative of dextromethorphan, a widely used cough suppressant. This compound exhibits biological activities similar to its parent compound but with unique isotopic characteristics that enhance its utility in pharmacological research. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is chemically represented as (9α,13α,14α)-3-(Methoxy-d3)-17-methyl-morphinan hydrobromide hydrate. The substitution of three hydrogen atoms in the methoxy group with deuterium provides distinct isotopic labeling that is beneficial for tracking metabolic pathways and enzyme interactions in biological systems .

The compound primarily functions as a cough suppressant by acting on the central nervous system to inhibit the cough reflex. Its mechanisms include:

  • NMDA Receptor Antagonism : Dextromethorphan O-trideuteromethyl acts as an uncompetitive antagonist at the NMDA receptor, which is implicated in excitatory neurotransmission and neurotoxicity .
  • Sigma-1 Receptor Agonism : It interacts with sigma-1 receptors, influencing various signaling pathways related to neuroprotection and modulation of neurotransmitter release .
  • Nicotinic Acetylcholine Receptor Interaction : The compound also affects nicotinic acetylcholine receptors, potentially altering cholinergic signaling .

Pharmacokinetics

The pharmacokinetic profile of dextromethorphan suggests rapid absorption following oral administration. Key pharmacokinetic parameters include:

  • Absorption : A 30 mg oral dose reaches a maximum concentration (Cmax) of approximately 2.9 ng/mL within 2.86 hours (Tmax) .
  • Metabolism : The metabolism of dextromethorphan involves cytochrome P450 enzymes, particularly CYP2D6, which converts it to its active metabolite dextrorphan .
  • Elimination Half-Life : The elimination half-life varies significantly based on the individual's metabolic capacity, ranging from approximately 4 hours in extensive metabolizers to around 13 hours when combined with quinidine .

Biological Activity and Therapeutic Applications

This compound has shown promise beyond its antitussive properties. Research indicates several therapeutic applications:

  • Anti-inflammatory Effects : Studies have demonstrated that dextromethorphan can reduce inflammation and protect against neuronal degeneration by modulating microglial activation .
  • Bactericidal Activity : In animal models, dextromethorphan has been shown to enhance the bactericidal activity against Group A Streptococcus (GAS), improving survival rates in infected mice .

Case Study 1: Abuse Potential and Safety Profile

A significant case study examined the abuse potential of dextromethorphan, highlighting its safety when used appropriately. This study emphasized the need for monitoring due to its psychoactive effects at high doses .

Case Study 2: Efficacy in Infection Models

In a study involving GAS infections, mice treated with dextromethorphan exhibited lower bacterial counts and improved survival rates compared to untreated controls. The treatment was associated with increased neutrophil viability and reduced apoptosis in infiltrating cells .

Comparative Analysis Table

Compound NameStructure SimilarityPrimary UseUnique Features
DextromethorphanYesCough suppressantNon-deuterated; widely used in OTC medications
DextrorphanYesActive metaboliteNMDA receptor antagonist; contributes to psychoactive effects
LevorphanolYesAnalgesicOpioid analgesic; higher affinity for opioid receptors
3-MethoxymorphinanYesIntermediate metaboliteLess potent than dextromethorphan; formed during metabolism

Properties

Molecular Formula

C18H26BrNO

Molecular Weight

355.3 g/mol

IUPAC Name

(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide

InChI

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i2D3;

InChI Key

MISZALMBODQYFT-ZTASGKDASA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.Br

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.